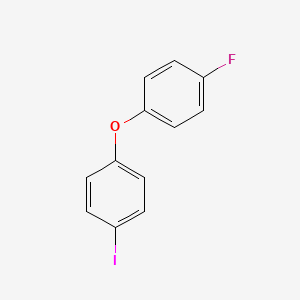
1-Fluoro-4-(4-iodophenoxy)benzene
描述
1-Fluoro-4-(4-iodophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈FIO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a fluorine atom and the other with an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(4-iodophenoxy)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. This process typically starts with 4-fluorophenol, which undergoes a reaction with 4-iodophenol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two phenyl rings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 1-Fluoro-4-(4-iodophenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine and iodine substituents on the phenyl rings can direct electrophiles to specific positions on the aromatic ring, facilitating reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (S_NAr): The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with other nucleophiles.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Aromatic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K₂CO₃).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated derivatives.
Cross-Coupling: Formation of biaryl compounds.
科学研究应用
1-Fluoro-4-(4-iodophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, given the presence of the iodine atom.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Fluoro-4-(4-iodophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing fluorine atom directs electrophiles to the ortho and para positions on the aromatic ring. In nucleophilic aromatic substitution, the fluorine atom’s electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic attack. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
4-Fluorodiphenyl Ether: Similar structure but lacks the iodine substituent.
4-Iododiphenyl Ether: Similar structure but lacks the fluorine substituent.
4-Bromo-4’-fluorodiphenyl Ether: Contains a bromine atom instead of iodine.
Uniqueness: 1-Fluoro-4-(4-iodophenoxy)benzene is unique due to the presence of both fluorine and iodine substituents on the phenyl rings. This combination of substituents imparts distinct reactivity patterns and makes the compound versatile for various synthetic applications.
属性
IUPAC Name |
1-fluoro-4-(4-iodophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOWDQSUSZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
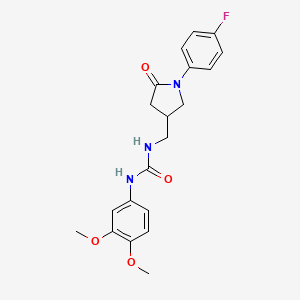
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
![5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2690394.png)
![3'-methoxy-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
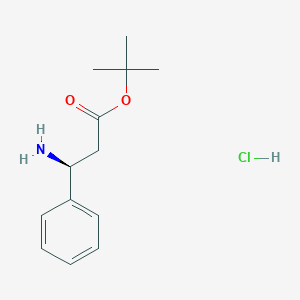

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
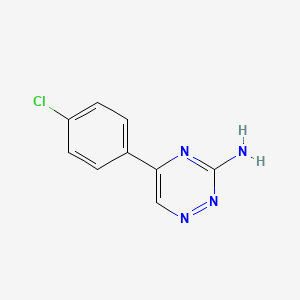
![N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2690402.png)
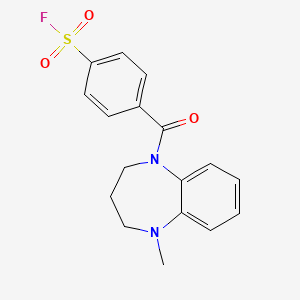
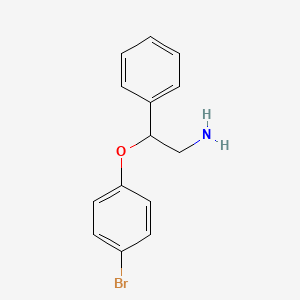
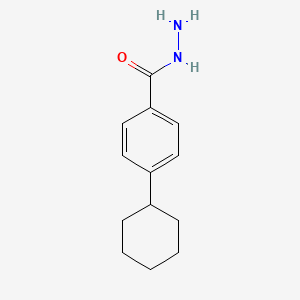
![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)
